molecular formula C16H13ClN4O3S B11336441 N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11336441
M. Wt: 376.8 g/mol
InChI Key: NSCGYSUTBFVQKG-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Final acetamide formation: This involves the reaction of the intermediate with chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and possible biological activities.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a different position of the pyridine ring.

    N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Another positional isomer.

Uniqueness

The uniqueness of “N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” lies in its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

Molecular Formula

C16H13ClN4O3S

Molecular Weight

376.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13ClN4O3S/c1-23-13-5-4-11(17)7-12(13)19-14(22)9-25-16-21-20-15(24-16)10-3-2-6-18-8-10/h2-8H,9H2,1H3,(H,19,22)

InChI Key

NSCGYSUTBFVQKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

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